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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral analysis
of 2-(4-Chlorophenoxy)aniline, a key intermediate in the development of various
pharmaceutical compounds. This document details a representative synthetic protocol and
provides an in-depth analysis of its spectral characteristics to aid in its identification and
characterization.

Synthesis of 2-(4-Chlorophenoxy)aniline

The synthesis of 2-(4-Chlorophenoxy)aniline is most commonly achieved via an Ullmann
condensation reaction. This copper-catalyzed cross-coupling reaction forms the diaryl ether
linkage, a critical step in the construction of the target molecule. While various synthetic routes
exist, the Ullmann condensation remains a robust and widely utilized method.

Reaction Scheme

The Ullimann condensation for the synthesis of 2-(4-Chlorophenoxy)aniline typically involves
the reaction of an ortho-substituted haloaniline with a para-substituted chlorophenol in the
presence of a copper catalyst and a base. A common approach utilizes 2-bromoaniline and 4-
chlorophenol as the starting materials.
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Reactants Reagents
2-Bromoaniline 4-Chlorophenol Cul (Copper(l) lodide) L-Proline (optional) K2CO3 (Potassium Carbonate) DMF (Dimethylformamide)
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Caption: Ullimann Condensation for 2-(4-Chlorophenoxy)aniline Synthesis.

Experimental Protocol

This protocol is a representative example for the synthesis of 2-(4-Chlorophenoxy)aniline via
an Ullmann condensation.

Materials:

e 2-Bromoaniline

e 4-Chlorophenol

o Copper(l) iodide (Cul)

e Potassium carbonate (K2COs)

o L-Proline (optional, as a ligand to improve reaction efficiency)
e Anhydrous Dimethylformamide (DMF)

» Ethyl acetate
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Brine solution

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-
chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

To this suspension, add 2-bromoaniline (1.0 equivalent), copper(l) iodide (0.1 equivalents),
and L-proline (0.2 equivalents).

Heat the reaction mixture to 120-140 °C with vigorous stirring.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-(4-
Chlorophenoxy)aniline.

Spectral Analysis

The structural elucidation of 2-(4-Chlorophenoxy)aniline is confirmed through a combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.
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1H NMR (Proton NMR): The *H NMR spectrum of 2-(4-Chlorophenoxy)aniline is expected to
show distinct signals for the aromatic protons and the amine protons. The chemical shifts are
influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage, as
well as the electron-donating effect of the amino group.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will display signals for each unique carbon
atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their
electronic environment.

1H NMR Data (Predicted)

Chemical Shift (5, ppm) Assignment

2H, Protons on the chlorophenoxy ring ortho to
~7.30 (d, J=8.8 Hz) the chlorine

2H, Protons on the chlorophenoxy ring meta to
~6.95(d, J=8.8 Hz)

the chlorine
~7.10 (m) 1H, Aromatic proton on the aniline ring
~6.90 (M) 1H, Aromatic proton on the aniline ring
~6.80 (M) 2H, Aromatic protons on the aniline ring
~4.0 (brs) 2H, -NHz protons
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13C NMR Data (Predicted)

Chemical Shift (3, ppm)

Assignment

~ 155 C-O (chlorophenoxy ring)
~ 145 C-N (aniline ring)

~ 142 C-O (aniline ring)

~ 130 C-ClI (chlorophenoxy ring)
~129 CH (chlorophenoxy ring)
~ 125 CH (aniline ring)

~122 CH (aniline ring)

~120 CH (chlorophenoxy ring)
~118 CH (aniline ring)

~116 CH (aniline ring)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.
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IR Spectral Data

Wavenumber (cm~1)

Assignment

N-H stretching (asymmetric and symmetric) of

3450 - 3300 the primary amine

3100 - 3000 Aromatic C-H stretching

1620 - 1580 N-H bending (scissoring)

1500 - 1400 Aromatic C=C stretching

1250 - 1200 Aryl-O-Aryl asymmetric C-O-C stretching
1100 - 1000 C-N stretching

850 - 800 para-disubstituted C-H out-of-plane bending
750 - 700 ortho-disubstituted C-H out-of-plane bending
~ 1090 C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The molecular weight of 2-(4-Chlorophenoxy)aniline is 219.67 g/mol .[1]

The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an

intensity of approximately one-third of the molecular ion peak.

Mass Spectrometry Data

m/z Assignment

219/221 [M]*, Molecular ion

184 M- CI*

128 [M - CeHaCIJ*

92 [CeHeN]*
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Logical Workflow for Spectral Analysis

The process of spectral analysis for the structural confirmation of 2-(4-Chlorophenoxy)aniline
follows a logical progression, integrating data from multiple techniques.

Synthesized Compound

NMR Spectroscopy

Mass Spectrometry (MS) Infrared (IR) Spectroscopy 1H NMR Analysis 13C NMR Analysis

Molecular Wei%ht and Formula Functional Groups Connectivity and Environmen

Molecula_r lonlReas(iva) N-H, C-O, C-N, C-Cl stretches IPEn _Chemlcal Stie Carbon Chemical Shifts
Isotopic Pattern (CI) Coupling Constants

Data Integration & Structural Elucidation

2-(4-Chlorophenoxy)aniline Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 2-(4-Chlorophenoxy)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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